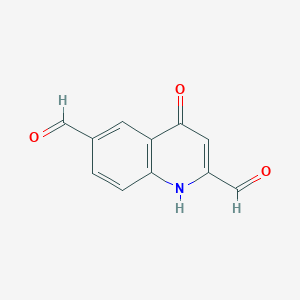

4-Hydroxyquinoline-2,6-dicarbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7NO3 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

4-oxo-1H-quinoline-2,6-dicarbaldehyde |

InChI |

InChI=1S/C11H7NO3/c13-5-7-1-2-10-9(3-7)11(15)4-8(6-14)12-10/h1-6H,(H,12,15) |

InChI Key |

POJPJTNAKSQSEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=O)C=C(N2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxyquinoline 2,6 Dicarbaldehyde

Strategic Retrosynthesis of the 4-Hydroxyquinoline-2,6-dicarbaldehyde Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comamazonaws.comscribd.com

Disconnection Analysis of the Quinoline (B57606) Heterocycle

The primary disconnection of the this compound molecule involves the quinoline ring itself. Two principal retrosynthetic approaches are considered, based on the well-established Conrad-Limpach and Gould-Jacobs syntheses.

Route A: Conrad-Limpach Approach Disconnection

This approach disconnects the N1-C2 and C4-C4a bonds, leading to a substituted aniline (B41778) and a β-ketoester. For the target molecule, this translates to a 4-amino-3-formylbenzaldehyde (or a protected precursor) and a β-ketoester bearing a latent aldehyde function at the acetyl group.

Route B: Gould-Jacobs Approach Disconnection

Alternatively, the Gould-Jacobs disconnection breaks the N1-C8a and C4-C4a bonds. This pathway points towards a substituted aniline and a malonic ester derivative. Specifically, this would involve 4-amino-3-formylbenzaldehyde and an alkoxymethylenemalonic ester, which upon cyclization, hydrolysis, and decarboxylation would yield the 4-hydroxyquinoline (B1666331) core. wikipedia.org

A visual representation of these primary disconnections is provided in the flowchart below:

Retrosynthetic Pathways for the Aldehyde Functionalities at C-2 and C-6 Positions

The introduction of the aldehyde groups at the C-2 and C-6 positions is a critical aspect of the synthesis. These functionalities can be introduced either prior to the quinoline ring formation or by functionalization of a pre-existing quinoline scaffold.

Pathway 1: Pre-functionalized Starting Materials

This strategy involves incorporating the aldehyde groups (or their synthetic equivalents) into the aniline and/or the three-carbon component before the cyclization reaction.

C-6 Aldehyde: A plausible precursor for the C-6 aldehyde is a formyl group on the starting aniline, such as 4-amino-3-formylbenzaldehyde. The formyl groups would need to be protected during the cyclization step to prevent unwanted side reactions.

C-2 Aldehyde: The C-2 aldehyde can be derived from the three-carbon component. For instance, in a Conrad-Limpach approach, a β-ketoester with a protected aldehyde at the acetyl position could be employed. Alternatively, a methyl group at the C-2 position, introduced via the use of ethyl acetoacetate (B1235776) or a similar precursor, can be subsequently oxidized to an aldehyde.

Pathway 2: Post-cyclization Formylation

This approach involves the formation of a 4-hydroxyquinoline intermediate, followed by the introduction of the aldehyde groups.

Formylation of the Quinoline Ring: Direct formylation methods such as the Vilsmeier-Haack or Duff reaction can be employed to introduce aldehyde groups onto the quinoline ring. mdpi.com The regioselectivity of these reactions would be crucial in obtaining the desired 2,6-disubstituted product. The synthesis of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde has been reported, indicating that diformylation of the quinoline system is feasible under certain conditions. mdpi.com

The following table summarizes the retrosynthetic strategies for the aldehyde functionalities:

| Position | Retrosynthetic Strategy | Precursor Functional Group | Corresponding Reagent/Reaction |

| C-6 | Pre-functionalized Aniline | Formyl (protected) | 4-Amino-3-formylbenzaldehyde (with acetal (B89532) protection) |

| C-2 | Pre-functionalized 3-C unit | Methyl | Ethyl acetoacetate (in Conrad-Limpach) |

| C-2 | Post-cyclization Oxidation | Methyl | Selenium dioxide (SeO₂) oxidation |

| C-2 & C-6 | Post-cyclization Formylation | Hydrogen | Vilsmeier-Haack or Duff Reaction |

Established Routes for 4-Hydroxyquinoline Core Formation

The construction of the 4-hydroxyquinoline core is a well-documented area of organic synthesis, with several named reactions being applicable.

Adaptation of the Conrad–Limpach Reaction for 4-Hydroxylation

The Conrad-Limpach synthesis is a cornerstone for the preparation of 4-hydroxyquinolines, involving the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.comjptcp.com The reaction typically proceeds in two stages: the formation of a β-aminoacrylate at lower temperatures, followed by a high-temperature thermal cyclization to the 4-quinolone. wikipedia.orgsynarchive.com

To synthesize this compound, a potential adaptation would involve the reaction of 4-amino-3-formylbenzaldehyde (with protected formyl groups) with a β-ketoester that can lead to the C-2 aldehyde. A plausible choice for the β-ketoester is ethyl acetopyruvate, which upon cyclization and subsequent decarboxylation would yield a 2-acetyl-4-hydroxyquinoline. The acetyl group can then be oxidized to the desired aldehyde. The use of high-boiling point solvents like mineral oil or Dowtherm is often necessary to achieve good yields in the cyclization step. wikipedia.orgorgsyn.org

| Reactant 1 | Reactant 2 | Key Conditions | Intermediate Product |

| 4-Amino-3-formylbenzaldehyde (protected) | Ethyl acetoacetate | 1. Room temperature (condensation) 2. ~250 °C (cyclization) | 6-Formyl-2-methyl-4-hydroxyquinoline (protected) |

| 4-Amino-3-formylbenzaldehyde (protected) | Diethyl acetonedicarboxylate | Reflux in alcohol, then high temperature cyclization | Ethyl 6-formyl-4-hydroxyquinoline-2-acetate (protected) |

Considerations for Gould-Jacobs and Related Cyclization Methodologies

The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines, starting from an aniline and an alkoxymethylenemalonic ester or an acylmalonic ester. wikipedia.orgmdpi.comablelab.eu The initial condensation is followed by a thermal cyclization, saponification, and decarboxylation to afford the 4-hydroxyquinoline. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

For the target molecule, 4-amino-3-formylbenzaldehyde could be reacted with diethyl ethoxymethylenemalonate. The subsequent cyclization would lead to ethyl 4-hydroxy-6-formylquinoline-3-carboxylate. The C-2 aldehyde would then need to be introduced, which presents a significant challenge in this pathway as the C-2 position is unsubstituted in the initial product. A possible but less direct approach would be to introduce a handle at C-2 for later conversion to an aldehyde.

A comparison of the Conrad-Limpach and Gould-Jacobs reactions highlights their differing substitution patterns in the final product:

| Reaction | Typical 3-Carbon Component | Initial Quinoline Product |

| Conrad-Limpach | β-Ketoester | 2-Substituted-4-hydroxyquinoline |

| Gould-Jacobs | Ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate |

Cycloacylation and Intramolecular Condensation Approaches

Intramolecular cyclization reactions offer another strategic avenue. One such approach is the intramolecular Friedel-Crafts acylation of a suitably substituted N-phenyl-β-alanine derivative, which upon dehydrogenation can yield a 4-quinolone. google.com For the target molecule, this would necessitate the synthesis of a complex N-(2,4-diformylphenyl)-β-alanine derivative. The cyclization would be directed to the position ortho to the amino group.

Another possibility involves the intramolecular cyclization of an N-(2-alkynyl)aniline derivative. nih.gov Electrophilic cyclization of an N-(2-alkynyl)aniline bearing appropriate substituents could lead to a functionalized quinoline. However, the synthesis of the required alkynyl aniline precursor for the target dicarbaldehyde would be a multi-step process.

Regioselective Introduction of Aldehyde Groups

The introduction of aldehyde, or formyl, groups onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound, achieving regioselectivity at the C-2 and C-6 positions is paramount.

Optimization of Formylation Reactions on Quinoline Precursors

Several named reactions are staples for the formylation of electron-rich aromatic and heteroaromatic compounds, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. nih.gov The success of these reactions is highly dependent on the substrate and reaction conditions.

Reimer-Tiemann Reaction: This reaction typically employs chloroform (B151607) in a basic solution to generate dichlorocarbene, which acts as the electrophile. nih.gov For quinoline precursors, particularly those with a hydroxyl group like 8-hydroxyquinoline (B1678124), formylation can occur at multiple positions. For instance, the formylation of 8-hydroxyquinoline can yield products at both the C-5 and C-7 positions. nih.gov Optimization to direct the formylation to the desired C-2 and C-6 positions would involve careful control of reaction time and temperature, and potentially the use of protecting groups to block more reactive sites.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. numberanalytics.com It is a versatile method for formylating activated aromatic rings. ijpcbs.com The reactivity and regioselectivity are strongly influenced by the substituents on the quinoline ring. Electron-donating groups, such as a hydroxyl or amino group, activate the ring towards formylation. numberanalytics.com Optimization often involves adjusting the molar ratio of the Vilsmeier reagent to the substrate and controlling the reaction temperature. For instance, the synthesis of 2-chloro-3-formylquinolines has been optimized by varying the molar proportion of POCl₃ and the reaction temperature.

Duff Reaction: The Duff reaction uses hexamine (hexamethylenetetramine) as the formylating agent, typically in the presence of an acid. wikipedia.org It is particularly effective for the ortho-formylation of phenols. wikipedia.orgrsc.org The reaction proceeds through the formation of an iminium ion which then attacks the aromatic ring. wikipedia.org The final aldehyde is produced after hydrolysis. wikipedia.org

Table 1: Comparison of Formylation Reactions for Quinoline Precursors

| Reaction | Reagent(s) | Typical Conditions | Key Considerations for Quinoline Formylation |

| Reimer-Tiemann | Chloroform (CHCl₃), Base (e.g., NaOH) | Basic aqueous solution, heat | Can lead to a mixture of regioisomers. nih.gov |

| Vilsmeier-Haack | POCl₃, DMF | 0°C to reflux | Highly effective for electron-rich quinolines; regioselectivity is influenced by existing substituents. numberanalytics.com |

| Duff | Hexamine, Acid (e.g., acetic acid) | Acidic conditions, heat | Primarily for ortho-formylation of phenolic quinolines. wikipedia.org |

Challenges and Strategies for Double Formylation at C-2 and C-6

Introducing two aldehyde groups onto the quinoline ring at specific positions, such as C-2 and C-6, presents significant challenges. The primary difficulty lies in controlling the regioselectivity of the second formylation step. The presence of the first aldehyde group, which is an electron-withdrawing group, deactivates the ring towards further electrophilic substitution, making the second formylation more difficult.

Strategies to overcome this include:

Stepwise Synthesis: A more controlled approach involves the sequential introduction of the aldehyde groups. This might involve formylating a precursor at one position, followed by chemical modification to activate the second desired position for a subsequent formylation reaction.

Use of Directing Groups: Installing a directing group on the quinoline precursor can guide the formylation to the desired positions. After the formylation reactions are complete, this directing group can be removed.

Harsh Reaction Conditions: In some cases, forcing conditions such as higher temperatures or a large excess of the formylating reagent might be necessary to achieve double formylation, although this can often lead to lower yields and the formation of side products. Research into the double formylation of 8-(dimethylamino)quinoline has shown that it is possible, albeit in very low yields, using the Vilsmeier-Haack reaction. nih.gov

Oxidation Pathways from Precursor Alcohols or Carboxylic Acids to Aldehydes

An alternative to direct formylation is the synthesis of quinoline precursors bearing alcohol or carboxylic acid functionalities at the C-2 and C-6 positions, followed by oxidation.

Oxidation of Alcohols: Primary alcohols at the C-2 and C-6 positions can be oxidized to the corresponding aldehydes using a variety of oxidizing agents. Mild and selective reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation to the carboxylic acid.

Reduction of Carboxylic Acids: Conversely, quinoline-2,6-dicarboxylic acids can be selectively reduced to the corresponding dialdehyde. This can be a challenging transformation, as the reduction often proceeds to the corresponding diol. However, methods for the partial reduction of carboxylic acids to aldehydes are known, often involving the conversion of the carboxylic acid to a more reactive derivative (like an acid chloride or an ester) followed by a controlled reduction. For instance, the reduction of a carboxylic acid to an aldehyde can be achieved via its corresponding ester, which is then reduced using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The synthesis of 4-quinoline carboxylic acids has been explored in the context of developing inhibitors for dihydroorotate (B8406146) dehydrogenase. nih.gov

Advanced Synthetic Techniques and Catalytic Methods

Modern synthetic chemistry offers a range of techniques to improve reaction efficiency and enable novel transformations.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. asianpubs.orgresearchgate.net The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to various quinoline syntheses, including the Gould-Jacobs reaction to form 4-hydroxyquinoline derivatives. asianpubs.orgresearchgate.net For the synthesis of this compound, microwave heating could potentially enhance the efficiency of the formylation or oxidation steps. nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic compounds like quinoline. mdpi.comnih.gov These reactions allow for the introduction of a wide variety of substituents onto the quinoline core. While not directly a method for synthesizing the dicarbaldehyde, these techniques are crucial for the subsequent modification of the this compound scaffold.

Palladium- and copper-catalyzed reactions are particularly prominent. mdpi.com For example, Pd-catalyzed reactions can be used to arylate quinoline N-oxides at the C-2 position. mdpi.com Furthermore, copper-catalyzed C-H alkenylation of quinoline N-oxides has also been developed. researchgate.net These methods open up avenues for creating a diverse library of derivatives from the parent dicarbaldehyde, which can be crucial for various applications.

Derivatization Strategies of this compound

The presence of two aldehyde groups on the 4-hydroxyquinoline scaffold makes this compound a versatile precursor for the synthesis of more complex molecules. These aldehyde groups can undergo reactions typical of carbonyl compounds, providing avenues for further functionalization and the construction of novel chemical entities.

The reaction of aldehydes with primary amines to form Schiff bases, or imines, is a fundamental transformation in organic chemistry. tandfonline.comlearncbse.in This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). nih.gov In the case of this compound, the two aldehyde groups can react with one or two equivalents of a primary amine, leading to the formation of mono- or di-substituted Schiff base derivatives, respectively.

The general mechanism for Schiff base formation proceeds via the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and can be catalyzed by either acid or base. tandfonline.com The equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation or by using a dehydrating agent.

While specific studies on the Schiff base formation of this compound are not extensively documented, the reactivity of similar quinoline aldehydes suggests that this transformation is readily achievable. For instance, various quinolinecarbaldehydes have been successfully converted into their corresponding Schiff base derivatives. nih.gov The synthesis of Schiff bases from pyridine-4-carbaldehyde with a range of amines has also been reported, highlighting the general applicability of this reaction to heterocyclic aldehydes. researchgate.net Furthermore, the reaction of pyridine-2,6-dicarbohydrazide (B1583541) with dicarbonyl compounds to form macrocyclic Schiff bases demonstrates the reactivity of the 2,6-disubstituted pyridine (B92270) core. wikipedia.org

The resulting Schiff bases of this compound are valuable intermediates for further functionalization. The imine bond can be reduced to a secondary amine, or it can act as a ligand for the coordination of metal ions, opening up possibilities for the synthesis of novel catalysts and materials. The diverse range of primary amines that can be employed allows for the introduction of various functional groups and the tuning of the steric and electronic properties of the final molecules.

Table 1: Representative Primary Amines for Schiff Base Formation

| Amine Name | Chemical Formula | Potential Functional Group Introduced |

| Aniline | C₆H₅NH₂ | Phenyl |

| p-Toluidine | CH₃C₆H₄NH₂ | p-Tolyl |

| 2-Aminophenol | HOC₆H₄NH₂ | 2-Hydroxyphenyl |

| Ethylenediamine | H₂NCH₂CH₂NH₂ | Ethylene (B1197577) diamine (potential for macrocyclization) |

| Glycine methyl ester | H₂NCH₂COOCH₃ | Ester-functionalized side chain |

This table presents a selection of primary amines that are expected to react with this compound to form Schiff bases based on general organic chemistry principles.

Beyond imine formation, the aldehyde groups of this compound are susceptible to attack by other nucleophiles, enabling a variety of carbon-carbon and carbon-sulfur bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. ncert.nic.inmdpi.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. mdpi.com The active methylene compound usually has the formula Z-CH₂-Z', where Z and Z' are electron-withdrawing groups like -CN, -COOR, -COR, or -NO₂. sigmaaldrich.com

In the context of this compound, each aldehyde group can undergo a Knoevenagel condensation. The reaction with one equivalent of an active methylene compound would lead to a mono-adduct, while the use of two or more equivalents could result in the formation of a di-adduct. This reaction provides a powerful tool for extending the conjugation of the quinoline system and for introducing a variety of functional groups.

While direct examples with this compound are scarce in the literature, the Knoevenagel condensation of other quinoline aldehydes has been reported. For instance, 8-hydroxyquinoline-2-carbaldehyde has been reacted with ethyl-2-cyanoacetate in the presence of a catalyst. bas.bg A catalyst-free Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds has also been demonstrated, suggesting that similar conditions might be applicable to the title compound. dcu.ie The Doebner modification of the Knoevenagel condensation, which involves the use of pyridine as a solvent and a carboxylic acid-containing nucleophile, offers another potential pathway for derivatization. researchgate.net

Table 2: Examples of Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Chemical Formula | Expected Product Type |

| Malononitrile | CH₂(CN)₂ | Dicyanovinyl derivative |

| Ethyl cyanoacetate | NCCH₂COOEt | Cyanoacrylic ester derivative |

| Diethyl malonate | CH₂(COOEt)₂ | Malonic ester derivative |

| Nitromethane | CH₃NO₂ | Nitroalkene derivative |

This table lists common active methylene compounds that are expected to undergo Knoevenagel condensation with the aldehyde groups of this compound.

Dithioacetalization

Dithioacetalization is the reaction of an aldehyde with a thiol to form a dithioacetal. This transformation is often used to protect the aldehyde group, as dithioacetals are stable under both acidic and basic conditions but can be readily converted back to the aldehyde. The reaction is typically catalyzed by a Lewis acid or a protic acid.

Coordination Chemistry and Metallosupramolecular Architectures of 4 Hydroxyquinoline 2,6 Dicarbaldehyde

Ligand Design Principles and Chelation Modes

The efficacy of 4-Hydroxyquinoline-2,6-dicarbaldehyde as a ligand is rooted in its inherent structural and electronic properties. Its design allows for multiple points of interaction with metal ions, leading to the formation of stable and well-defined complexes.

Multidentate Ligand Characteristics: Role of Nitrogen, Oxygen (Phenolic), and Aldehyde Donors

This compound is a multidentate ligand, meaning it can bind to a central metal atom through several of its atoms. The primary donor sites are the nitrogen atom of the quinoline (B57606) ring, the oxygen atom of the phenolic hydroxyl group, and the oxygen atoms of the two aldehyde groups. acs.orgtubitak.gov.tr This arrangement of donor atoms allows the ligand to act as an excellent chelating agent, forming stable ring structures with the metal ion. jchemlett.comnih.gov The presence of both a heterocyclic nitrogen and phenolic oxygen is a common feature in potent metal ion chelators. scirp.org For instance, the related 8-hydroxyquinoline (B1678124) is a well-known bidentate chelating agent, coordinating through its nitrogen and phenolic oxygen atoms. jchemlett.comscirp.org The addition of the two carbaldehyde groups at the 2 and 6 positions of the quinoline ring in this compound expands its coordination potential, enabling it to bridge multiple metal centers or to adopt more complex coordination geometries.

Influence of Molecular Planarity and Substituent Effects on Metal Coordination

The planar nature of the quinoline ring system in this compound plays a crucial role in its coordination behavior. Ligand planarity can significantly influence the interaction of metal complexes with biological macromolecules like DNA. nih.gov The rigid and planar structure can facilitate intercalation between the base pairs of DNA.

Substituents on the quinoline ring can also modulate the electronic properties and, consequently, the coordination behavior of the ligand. The electron-withdrawing nature of the aldehyde groups and the electron-donating character of the hydroxyl group influence the electron density on the nitrogen and oxygen donor atoms, thereby affecting the stability and properties of the resulting metal complexes. The presence of ortho-hydroxy groups, for instance, can lead to a rigid planar geometry in the anion due to intramolecular hydrogen bonds, which in turn limits the variety of metal-binding modes. nih.gov

Complexation with Transition Metal Ions

The versatile coordination capabilities of this compound have led to the synthesis and study of its complexes with various transition metal ions, including copper(II), zinc(II), and ruthenium(II)/(III).

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Zn(II), Ru(II)/(III))

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. acs.orgjchemlett.comarabjchem.org For instance, a general procedure for synthesizing mixed ligand metal(II) complexes involves reacting an ethanolic solution of the appropriate metal salt with a hot ethanolic solution of the Schiff base ligand, followed by the addition of a solution of 8-hydroxyquinoline. jchemlett.com The resulting complexes are often colored solids and can be characterized by a variety of spectroscopic and analytical techniques, including:

Elemental Analysis: To determine the empirical formula of the complexes. acs.orgtubitak.gov.tr

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the donor groups (C=N, C=O, O-H) upon complexation. scirp.orgscirp.org

UV-Vis Spectroscopy: To study the electronic transitions within the complexes and to help determine the coordination geometry. scirp.orgscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), NMR provides detailed information about the structure of the ligand in the coordinated state. tubitak.gov.trajol.info

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution. Low molar conductivity values are indicative of non-electrolytic complexes. acs.orgjchemlett.comnih.gov

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. arabjchem.orgnih.gov

The synthesis of ruthenium(II) and (III) complexes with similar ligands, such as 4-hydroxy-pyridine-2,6-dicarboxylic acid, has also been reported, often involving co-ligands like triphenylphosphine (B44618) (PPh3) or triphenylarsine (B46628) (AsPh3). rsc.org

Investigating Stoichiometry, Coordination Geometry, and Binding Affinities

The stoichiometry of the metal complexes, i.e., the metal-to-ligand ratio, can be determined using methods like spectrophotometric titrations (Job's method of continuous variation). scirp.orgscirp.org For many bidentate quinoline derivatives, a 1:2 metal-to-ligand ratio is common, leading to complexes of the type ML2. scirp.orgresearchgate.net However, the multidentate nature of this compound allows for the formation of complexes with different stoichiometries and coordination geometries.

The coordination geometry around the central metal ion can be inferred from spectroscopic and magnetic data. For example, Cu(II) complexes can adopt square planar or octahedral geometries, while Zn(II) complexes are typically tetrahedral or octahedral. researchgate.netnih.gov The specific geometry is influenced by the nature of the ligand, the metal ion, and the reaction conditions.

Binding affinity studies, particularly for biologically relevant metal ions, are crucial for understanding the potential applications of these complexes. The binding affinity of a related 5-nitro-8-hydroxyquinoline-proline hybrid ligand for various metal ions was determined to be in the order of Cu(II) > Zn(II) > Fe(II) > Fe(III) at physiological pH. mdpi.comnih.gov

Below is a table summarizing the characterization of hypothetical metal complexes of this compound, based on typical findings for similar compounds.

| Metal Ion | Proposed Formula | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Proposed Geometry |

| Cu(II) | [Cu(L)(H₂O)₂] | Low (non-electrolyte) | Octahedral |

| Zn(II) | [Zn(L)(H₂O)₂] | Low (non-electrolyte) | Octahedral |

| Ru(II) | [Ru(L)(PPh₃)₂] | Low (non-electrolyte) | Octahedral |

| Ru(III) | [Ru(L)Cl(H₂O)] | Low (non-electrolyte) | Octahedral |

(L represents the deprotonated form of this compound)

Redox Properties of Metal Complexes and Their Modulation by the Ligand

The redox properties of transition metal complexes are of significant interest due to their potential applications in catalysis and as therapeutic agents. The ligand environment plays a critical role in modulating the redox potential of the metal center. mdpi.com For instance, the formal potential of the Fe(III)/Fe(II) redox pair in a complex with a Mannich base derivative of 8-hydroxyquinoline was found to be significantly more positive than that of the complex with unsubstituted 8-hydroxyquinoline, indicating that the ligand can tune the redox properties of the metal ion. mdpi.com

Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. The electrochemical properties of ruthenium(II) and (III) complexes with analogous ligands have been investigated to understand their redox activity, which is often linked to their biological efficacy. rsc.org The ability of the ligand to stabilize different oxidation states of the metal is a crucial aspect of their design and function.

Coordination with Lanthanide and Main Group Metal Ions

The coordination chemistry of quinoline derivatives with various metal ions is a rich field, though specific data on this compound is sparse.

Formation of Luminescent Lanthanide Complexes

For instance, complexes with Europium(III) and Terbium(III) exhibit strong characteristic emissions in the visible spectrum, while Neodymium(III) and Ytterbium(III) complexes show near-infrared (NIR) luminescence. acs.org The efficiency of this sensitization is attributed to the suitable energy level of the triplet state of the hydroxyquinoline-carboxylate ligand, which facilitates energy transfer to the emissive levels of the lanthanide ions. acs.org This suggests that this compound, with its conjugated π-system, could also act as an effective "antenna" to absorb light and transfer the energy to a coordinated lanthanide ion, resulting in characteristic lanthanide-based luminescence. The dicarbaldehyde structure offers multiple coordination sites through the nitrogen atom of the quinoline ring, the hydroxyl group, and the two aldehyde oxygen atoms, which could lead to the formation of stable and potentially luminescent complexes with lanthanide ions.

Table 1: Luminescent Properties of Lanthanide Complexes with the Analogous 4-hydroxyquinoline-2-carboxylate Ligand

| Lanthanide Ion | Emission Region | Reference |

| Europium(III) | Visible (Red) | acs.orgresearchgate.net |

| Terbium(III) | Visible | acs.org |

| Samarium(III) | Visible | acs.org |

| Neodymium(III) | Near-Infrared (NIR) | acs.org |

| Ytterbium(III) | Near-Infrared (NIR) | acs.org |

| Dysprosium(III) | Visible (Blue) | researchgate.net |

| Cerium(III) | Visible (Blue) | researchgate.net |

This table is based on data for the related compound 4-hydroxyquinoline-2-carboxylate.

Exploration of Coordination Modes with p-Block Elements

There is a significant lack of specific research exploring the coordination modes of this compound with p-block elements such as lead, tin, or aluminum. However, the versatile coordination behavior of similar ligands with multiple donor sites suggests that it would form stable complexes with these metals. The hard oxygen and nitrogen donor atoms of the ligand would be expected to coordinate effectively with p-block metal ions, which are typically hard or borderline Lewis acids. The specific coordination mode would likely depend on the metal ion's size, preferred coordination number, and the reaction conditions.

Supramolecular Assembly and Coordination Polymer Formation

The directed assembly of molecular building blocks into larger, ordered structures is a cornerstone of supramolecular chemistry, and ligands like this compound are prime candidates for constructing such architectures.

Self-Assembly Processes Driven by Metal-Ligand Interactions

The formation of supramolecular structures is often guided by the directional and predictable nature of coordination bonds between metal ions and organic ligands. nih.gov The process of self-assembly allows for the spontaneous formation of complex, well-defined architectures from simpler components. For ligands like this compound, the presence of multiple binding sites (N-heterocycle, hydroxyl, and two aldehyde groups) allows for a variety of coordination modes, which can be exploited to create diverse supramolecular metallacycles and coordination polymers.

Studies on related systems, such as those involving pyridine-dicarboxylic acids, demonstrate the ability to form discrete molecular squares, triangles, and extended one-, two-, or three-dimensional networks through coordination-driven self-assembly. nih.govnih.gov The geometry of the final structure is influenced by the coordination preference of the metal ion and the geometric disposition of the binding sites on the ligand.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing and Network Formation

In addition to the primary metal-ligand coordination bonds, weaker intermolecular forces play a crucial role in the solid-state architecture of coordination compounds. Hydrogen bonding, involving the hydroxyl group and potentially coordinated water molecules, and π-π stacking interactions between the aromatic quinoline rings are significant in dictating the crystal packing and the formation of higher-dimensional networks. nih.govnih.gov

In many coordination polymers, these non-covalent interactions link individual molecules or polymeric chains into more complex supramolecular assemblies. researchgate.netsnu.ac.kr For example, π-π stacking interactions can lead to the formation of one-dimensional ladders, while hydrogen bonds can connect these ladders into two- or three-dimensional structures. nih.govnih.gov The interplay of these interactions is fundamental to the design of crystal structures with specific topologies and properties.

Table 2: Key Intermolecular Interactions in Supramolecular Assembly

| Interaction Type | Description | Potential Role in this compound Structures |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The hydroxyl group and aldehyde oxygens can act as hydrogen bond acceptors, while the hydroxyl proton can be a donor, leading to the formation of extended networks. |

| π-π Stacking | Non-covalent attractive interactions between aromatic rings. | The planar quinoline ring system can stack, contributing to the stability of the crystal lattice and influencing the packing arrangement of the molecules. |

Design and Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The design of these materials relies on the principles of reticular chemistry, where the geometry of the metal-containing nodes and the organic linkers determines the topology of the resulting framework.

While there are no specific reports on MOFs derived from this compound, studies on the analogous ligand 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) are illustrative. The self-assembly of H₃CAM with zinc and lanthanide ions has yielded a variety of coordination polymers with different dimensionalities, from 1D chains to 2D grids and 3D microporous structures. nih.gov The presence of the hydroxyl group in H₃CAM was found to have a significant stereochemical and supramolecular effect, influencing the final structure. nih.gov This highlights the potential of this compound as a versatile building block for the rational design and synthesis of novel MOFs and coordination polymers with potentially interesting properties for catalysis, gas storage, or sensing.

Applications in Advanced Materials and Chemical Sensing

Development of Chemosensors and Biosensors

The strategic placement of nitrogen and oxygen atoms within the 4-Hydroxyquinoline-2,6-dicarbaldehyde structure makes it an excellent scaffold for designing chemosensors. The aldehyde groups serve as convenient handles for creating more complex Schiff base ligands, enhancing both the selectivity and sensitivity of the final sensor.

Design Principles for Selective Ion Recognition (e.g., Hg²⁺, In³⁺, Zn²⁺)

The design of chemosensors based on this compound hinges on the principles of coordination chemistry. The quinoline (B57606) nitrogen, the phenolic oxygen, and the carbonyl oxygens of the aldehyde groups create a multi-dentate binding pocket. This pre-organized cavity can be tailored to selectively bind with specific metal ions based on their size, charge density, and preferred coordination geometry.

Schiff base derivatives, formed by the condensation of the dicarbaldehyde with various primary amines, are particularly effective. These reactions introduce additional donor atoms (such as nitrogen or sulfur), expanding the coordination sphere and fine-tuning the selectivity for target ions like mercury (Hg²⁺), indium (In³⁺), and zinc (Zn²⁺). nih.gov For instance, a sensor molecule can be designed where the binding of a specific ion like Hg²⁺ induces a conformational change that rigidifies the structure, leading to a detectable optical response. nih.gov The selection of the amine component in the Schiff base formation is crucial for dictating which ion will be preferentially bound.

Fluorometric and Colorimetric Sensing Mechanisms

The detection of metal ions by sensors derived from this compound is typically observed through changes in their optical properties, specifically fluorescence (fluorometric) or color (colorimetric). nih.govmdpi.comrsc.org

Colorimetric Sensing: Upon complexation with a metal ion, a visible color change can occur. nih.gov This change is often due to a shift in the intramolecular charge transfer (ICT) band within the molecule. For example, the interaction with an analyte can alter the electron-donating or -withdrawing properties of the molecule's substituents, leading to a change in the absorption spectrum that is visible to the naked eye. nih.govresearchgate.net This allows for simple, rapid, and equipment-free detection in certain applications. nih.govnih.gov

Fluorometric Sensing: Many quinoline derivatives are fluorescent. The binding of a metal ion can either enhance ("turn-on") or quench ("turn-off") this fluorescence. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the "off" state, a nearby electron-rich group can quench fluorescence by transferring an electron to the excited fluorophore. When a cation binds to this group, it lowers its energy level, preventing the electron transfer and thus "turning on" the fluorescence.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict intramolecular rotations and vibrations within the sensor molecule. This rigidification reduces non-radiative decay pathways, leading to a significant increase in fluorescence intensity.

The choice of signaling mechanism is a key aspect of the sensor's design, influencing its sensitivity and potential applications. nih.govrsc.org

Responsive Polymeric Materials for Environmental and Biological Sensing

The dual aldehyde functionality of this compound makes it an ideal monomer for incorporation into polymeric structures. These responsive polymers can act as robust and reusable sensing platforms. rsc.orgmdpi.com By embedding the quinoline sensing unit into a polymer backbone, materials can be created that respond to the presence of specific analytes with a macroscopic change, such as swelling, precipitation, or a color change. rsc.orgmdpi.com

For example, a polymer containing these quinoline units could be used to create a sensing film or membrane. researchgate.netscispace.com When exposed to water contaminated with heavy metal ions, the film could change color or fluorescence, providing a clear and simple indication of the pollutant's presence. mdpi.com Such materials hold promise for creating low-cost, portable, and field-deployable environmental monitoring devices. researchgate.netscispace.com

Functional Materials for Optoelectronics and Photonics

Derivatives of 8-hydroxyquinoline (B1678124) are renowned for their role in organic light-emitting diodes (OLEDs), and by extension, this compound and its complexes are being explored for similar applications. bohrium.comresearchgate.net

Exploration as Electron Transporting or Emitting Materials in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, specific layers are required to transport electrons and holes, which then recombine in an emissive layer to produce light. Metal complexes of hydroxyquinoline derivatives, such as the famous Alq₃ (Tris(8-hydroxyquinolinato)aluminium), are widely used as electron transport materials (ETMs) and emitters due to their high electron mobility and good thermal stability. bohrium.comresearchgate.net

Photophysical Properties of this compound and its Metal Complexes

The utility of this compound in sensing and optoelectronics is fundamentally governed by its photophysical properties and those of its metal complexes. nih.govrsc.orgresearchgate.net

Absorption and Emission: The parent compound and its derivatives typically exhibit absorption bands in the UV-visible region, corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline system. nih.gov Upon excitation, they can emit light, usually in the blue-green region of the spectrum. nih.gov

Influence of Metal Coordination: The formation of a metal complex significantly alters these properties. Coordination to a metal ion can:

Enhance Emission Intensity: As with the CHEF mechanism in sensors, complexation often leads to more rigid structures, which enhances the luminescence quantum yield, making the materials brighter and more efficient for display applications. nih.gov

The table below summarizes typical photophysical characteristics observed in related hydroxyquinoline-metal complexes, providing a reference for the expected behavior of this compound systems.

| Property | Free Ligand (Typical) | Metal Complex (Typical) | Significance |

| Absorption Max (λ_abs) | 320-380 nm | Red-shifted (e.g., 390-420 nm) | Determines the optimal excitation wavelength for fluorescence. |

| Emission Max (λ_em) | 450-500 nm | Shifted (e.g., 500-550 nm), dependent on metal | Defines the color of the emitted light for sensing and OLED applications. |

| Fluorescence Quantum Yield (Φ_F) | Low to moderate | Often significantly enhanced | Measures the efficiency of the light emission process; higher is better for OLEDs. |

| Fluorescence Lifetime (τ) | Nanoseconds (ns) | Can be altered by the metal ion (heavy atom effect) | Provides insight into the dynamics of the excited state. |

This table presents typical data for hydroxyquinoline-type compounds to illustrate general principles.

The systematic study of these photophysical properties is crucial for optimizing the performance of materials derived from this compound for their target applications. rsc.orgresearchgate.net

Catalytic Applications of this compound Complexes

Complexes of this compound are emerging as subjects of significant research interest in the field of catalysis. The unique structural and electronic properties endowed by the quinoline nucleus, combined with the coordinating capabilities of the hydroxyl and dicarbaldehyde functional groups, make these complexes promising candidates for a variety of catalytic transformations. The strategic placement of these functional groups allows for the formation of stable and electronically tunable metal complexes, which are pivotal for catalytic activity.

While direct catalytic applications of this compound complexes are a developing area of study, the broader family of quinoline derivatives has demonstrated considerable potential in redox catalysis and various organic transformations. The insights gained from these related systems provide a strong basis for inferring the catalytic capabilities of this compound complexes.

The quinoline scaffold is a versatile ligand in organometallic catalysis, and the functionalization of this core structure is a key strategy for developing new catalysts. acs.orgucsd.edu Metal complexes involving quinoline derivatives have been successfully employed in a range of catalytic reactions, including C-H activation and functionalization, which are fundamental processes in organic synthesis. acs.orgucsd.edursc.org For instance, copper-quinoline complexes have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. pnas.org This suggests that copper complexes of this compound could potentially act as catalysts in similar aerobic oxidation reactions. The electron-withdrawing nature of the dicarbaldehyde groups could modulate the redox potential of the metal center, thereby influencing the catalytic efficiency.

Furthermore, Schiff base complexes derived from quinoline-2-carboxaldehyde have been investigated as proteasome inhibitors, highlighting the reactivity of the aldehyde functionality in a biological context. nih.gov This reactivity can be harnessed in synthetic organic chemistry. The dicarbaldehyde groups in this compound offer two sites for the formation of Schiff bases, enabling the synthesis of bimetallic complexes or catalysts with enhanced substrate binding capabilities. Such complexes could find applications in a variety of organic transformations, including but not limited to, C-C bond formation, amination, and hydrogenation reactions. For example, cobalt-salen type complexes, which share structural similarities with potential Schiff base complexes of our target molecule, have been utilized in the hydrogenation of quinolines and aldehydes. acs.orgnih.gov

The presence of the 4-hydroxyl group can also play a crucial role. It can act as an internal base or a proton shuttle, facilitating catalytic cycles. Moreover, its deprotonation can lead to the formation of anionic ligands, which can influence the electronic environment of the metal center and, consequently, the catalytic activity. The combination of the hydroxyl and dicarbaldehyde functionalities offers a unique platform for the design of multifunctional catalysts.

Table 1: Potential Catalytic Applications of this compound Complexes Inferred from Related Systems

| Catalytic Reaction | Relevant Metal | Inferred Role of the Ligand |

| Aerobic Oxidation | Copper | Modulation of redox potential, stabilization of the metal center. pnas.org |

| C-H Activation | Rhodium, Palladium, Copper | Directing group, electronic tuning of the metal catalyst. acs.orgucsd.edursc.org |

| Hydrogenation | Cobalt | Formation of stable Schiff base complexes, electronic and steric tuning. acs.orgnih.gov |

| Various Organic Transformations | Various Transition Metals | Formation of mono- or bimetallic Schiff base complexes, providing multiple active sites. nih.gov |

Water Oxidation Catalysis (Inference from related Ruthenium complexes)

The oxidation of water to molecular oxygen is a critical step in artificial photosynthesis and the development of renewable energy technologies. Ruthenium complexes have been at the forefront of research into molecular water oxidation catalysts (WOCs). acs.orgrsc.orgpnas.orgacs.orgacs.orgnih.gov The performance of these catalysts is highly dependent on the ligand environment, which influences the redox potentials, stability, and catalytic turnover rates.

While there is no direct report on the use of this compound in water oxidation catalysis, we can infer its potential by examining related ruthenium complexes with polypyridyl-type ligands, including those containing quinoline moieties. acs.orgnih.gov Mononuclear ruthenium complexes with ligands such as 2,2';6',2''-terpyridine (tpy) and 2,2'-bipyridine (B1663995) (bpy) have been shown to catalyze water oxidation. acs.org The introduction of a quinoline-based ligand in place of or in addition to these polypyridyl ligands can modulate the catalytic properties.

A key aspect in the design of efficient Ru-based WOCs is the incorporation of ligands that can stabilize high oxidation states of ruthenium (e.g., Ru(IV), Ru(V), Ru(VI)=O) and facilitate the O-O bond formation step. acs.orgnih.gov The this compound ligand offers several features that could be beneficial in this context. The quinoline nitrogen, along with the two aldehyde oxygens (potentially after conversion to another functional group like a carboxylate or through enolization), could act as a multidentate chelating ligand. The hydroxyl group, particularly in its deprotonated form, would introduce a negative charge, which is known to lower the redox potentials of the ruthenium center, a desirable feature for light-driven water oxidation. nih.gov

Furthermore, the presence of carboxylate groups in the ligand framework of ruthenium catalysts has been shown to be crucial, acting as proton acceptors during the catalytic cycle. rsc.org While the dicarbaldehyde groups are not carboxylates, their oxidation to carboxylic acids is a feasible transformation, which would yield a ligand with two carboxylate functionalities. A hypothetical ruthenium complex of 4-hydroxyquinoline-2,6-dicarboxylic acid could, therefore, be a highly effective WOC. The dicarboxylate functionalities could play a pivotal role in proton management during the water oxidation process.

The general mechanism for many ruthenium-based WOCs involves the formation of a high-valent Ru=O species, which is then attacked by a water molecule. acs.org The electronic properties of the ligands surrounding the ruthenium center dictate the ease of formation and the reactivity of this key intermediate. The electron-withdrawing nature of the aldehyde or potential carboxylate groups in our ligand of interest would influence the electrophilicity of the Ru=O moiety, thereby affecting the rate of the nucleophilic attack by water.

Table 2: Comparison of Ligand Features for Ruthenium-Based Water Oxidation Catalysis

| Ligand Feature | Role in Water Oxidation Catalysis | Potential Contribution of this compound |

| Polypyridyl Moiety | Stabilization of Ru center, light absorption. acs.org | The quinoline core provides a stable aromatic system. |

| Negative Charge | Lowers redox potentials of the metal center. nih.gov | The deprotonated 4-hydroxyl group introduces a negative charge. |

| Proton Acceptor Groups | Facilitate proton-coupled electron transfer. rsc.org | The aldehyde groups could be oxidized to carboxylates, which are effective proton acceptors. |

| Multidentate Chelation | Enhances catalyst stability. acs.orgnih.gov | The quinoline nitrogen and aldehyde/carboxylate oxygens can form a stable chelate. |

Investigation of Biological Activity and Mechanistic Insights in Vitro Studies

Antimicrobial Research Perspectives

The quinoline (B57606) nucleus is a well-established pharmacophore in antimicrobial drug discovery. Various derivatives have demonstrated potent activity against a wide range of bacterial and fungal pathogens.

In Vitro Evaluation against Bacterial and Fungal Strains

Studies on various 4-hydroxyquinoline (B1666331) derivatives have revealed significant in vitro antimicrobial effects. For instance, certain 2-alkyl-4-hydroxyquinoline derivatives have been shown to exhibit weak to moderate antibacterial activity against pathogenic bacteria. nih.gov Research on other quinoline derivatives has demonstrated excellent minimum inhibitory concentration (MIC) values, ranging from 3.12 to 50 mg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

In the realm of antifungal research, some 2-alkyl-4-hydroxyquinolines have been identified as potent inhibitors of hyphal growth in the dimorphic fungus Candida albicans, with a reported IC50 value of 11.4 μg/mL for one such compound. nih.gov Furthermore, antifungal screening of other quinoline derivatives has shown them to be potentially active against fungal strains like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. researchgate.net

Table 1: Representative In Vitro Antimicrobial Activity of Quinoline Derivatives

| Compound Type | Organism | Activity | Reference |

| 2-Alkyl-4-hydroxyquinoline | Pathogenic Bacteria | Weak to Moderate | nih.gov |

| Quinoline Derivatives | Bacillus cereus | MIC: 3.12-50 mg/mL | researchgate.net |

| Quinoline Derivatives | Staphylococcus aureus | MIC: 3.12-50 mg/mL | researchgate.net |

| Quinoline Derivatives | Pseudomonas aeruginosa | MIC: 3.12-50 mg/mL | researchgate.net |

| Quinoline Derivatives | Escherichia coli | MIC: 3.12-50 mg/mL | researchgate.net |

| 2-Alkyl-4-hydroxyquinoline | Candida albicans | IC50: 11.4 μg/mL (Hyphal Growth Inhibition) | nih.gov |

| Quinoline Derivatives | Aspergillus flavus | Potentially Active | researchgate.net |

| Quinoline Derivatives | Aspergillus niger | Potentially Active | researchgate.net |

| Quinoline Derivatives | Fusarium oxysporum | Potentially Active | researchgate.net |

| Quinoline Derivatives | Candida albicans | Potentially Active | researchgate.net |

Mechanisms of Antimicrobial Action (e.g., membrane interaction, DNA binding, enzyme inhibition)

The antimicrobial mechanisms of quinoline derivatives are diverse and can involve multiple cellular targets. One proposed mechanism is the disruption of the cell membrane. For example, some naphthoquinone derivatives, which share structural similarities with quinolines, have been shown to cause membrane damage and disrupt membrane integrity in S. aureus, S. epidermidis, and C. albicans. mdpi.com This can lead to leakage of cellular components like DNA. mdpi.com

Enzyme inhibition is another key mechanism. Some quinoline derivatives are believed to function as peptide deformylase (PDF) inhibitors, an enzyme essential for bacterial protein synthesis. researchgate.net Additionally, disruption of the respiratory chain has been observed, with some compounds causing a significant reduction in the respiratory activity of various bacteria and fungi. mdpi.com For certain 2-alkyl-4-hydroxyquinolines that inhibit fungal hyphal growth, it is suggested that they act on the Efg1-mediated cAMP pathway, which is crucial for morphogenesis in Candida albicans. nih.gov

Antimalarial Research Directions

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and mefloquine. This has spurred extensive research into novel quinoline-based compounds to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.

In Vitro Assays for Antimalarial Activity

Numerous studies have reported the in vitro antiplasmodial activity of various quinoline derivatives. For instance, certain 1,2,3-triazol-1-yl quinoline derivatives have demonstrated activity against the chloroquine-resistant W2 clone of P. falciparum, with IC50 values as low as 1.4 µM. nih.gov Other research has highlighted quinoline-triazole amide analogues with moderate to good antimalarial activity. researchgate.net The evaluation of piperaquine, a bisquinoline, against clinical isolates of P. falciparum showed high activity, with a geometric mean IC50 of 38.9 nmol/liter. nih.gov

Table 2: Representative In Vitro Antimalarial Activity of Quinoline Derivatives

| Compound Type | Plasmodium falciparum Strain | IC50 Value | Reference |

| 1,2,3-triazol-1-yl quinoline derivative | W2 (chloroquine-resistant) | 1.4 µM | nih.gov |

| Piperaquine | Clinical Isolates | 38.9 nmol/liter (geometric mean) | nih.gov |

Potential Targets and Mechanisms in Parasitic Organisms

A primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation. researchgate.net The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. Quinolines are thought to interfere with this process, leading to a buildup of toxic heme and parasite death. researchgate.net Some quinoline derivatives have shown strong β-haematin (a synthetic form of hemozoin) inhibitory activity. researchgate.net

Enzyme Inhibition Studies

Beyond their antimicrobial and antimalarial properties, quinoline derivatives have been investigated as inhibitors of various enzymes.

Research has shown that derivatives of 4-hydroxyquinoline-3-carboxylic acid can inhibit dehydrogenase enzymes, including cytoplasmic malate (B86768) dehydrogenase, lactate (B86563) dehydrogenase, and mitochondrial malate dehydrogenase. nih.gov Lipophilic versions of these compounds demonstrated a clear specificity for inhibiting the mitochondrial enzyme. nih.gov More recently, a series of 4,6-diarylquinoxaline-based compounds, which contain a quinoline-like core, were developed as inhibitors of histone lysine (B10760008) demethylase 4D (KDM4D), a potential target for anti-tumor agents. nih.gov One of the most potent compounds in this series had an IC50 value of 0.62 μM against KDM4D. nih.gov

Table 3: Enzyme Inhibition by Quinoline Derivatives

| Compound Type | Enzyme | Potency | Reference |

| 4-Hydroxyquinoline-3-carboxylic acid derivatives | Dehydrogenases | Active | nih.gov |

| 4,6-Diarylquinoxaline-based compound | Histone lysine demethylase 4D (KDM4D) | IC50 = 0.62 μM | nih.gov |

Lack of Specific Research Data for 4-Hydroxyquinoline-2,6-dicarbaldehyde Prevents In-Depth Analysis

A comprehensive review of available scientific literature reveals a significant gap in the specific biological investigation of the chemical compound this compound. While the broader class of quinoline derivatives has been the subject of extensive research for various therapeutic properties, detailed studies focusing on the specific activities of this compound, as outlined for this investigation, are not present in the accessible public domain.

The quinoline scaffold is a well-known privileged structure in medicinal chemistry, with various derivatives showing promise as anticancer, neuroprotective, and enzyme-inhibiting agents. nih.govbiointerfaceresearch.com However, the specific biological profile of a compound is highly dependent on its unique substitution pattern. The dicarbaldehyde groups at the 2 and 6 positions and the hydroxyl group at the 4 position create a distinct electronic and steric profile for this compound, meaning its activities cannot be directly extrapolated from other quinoline analogues.

For instance, while studies have been conducted on the enzyme-inhibiting properties of 4-hydroxyquinoline-3-carboxylic acids and 4-hydroxyquinoline-2-carboxylic acids, nih.govnih.gov no specific data exists for the dicarbaldehyde derivative . Similarly, extensive research into the anticancer activities of numerous 4-hydroxyquinoline and 4-hydroxyquinolone analogues has been published, but none of these studies include this compound. nih.govnih.gov

Furthermore, investigations into the neuroprotective effects and metal chelation properties have typically focused on other isomers, such as 8-hydroxyquinoline (B1678124), which is a well-documented metal chelator. nih.govnih.govnih.gov The specific capacity of this compound to modulate metal homeostasis or protect against neurodegeneration remains uninvestigated in the available literature.

The absence of specific in vitro data for this compound concerning DNA topoisomerase inhibition, human non-pancreatic secretory phospholipase A2 (hnps-PLA2) inhibition, its impact on 2-oxoglutarate-dependent enzymes, neuroprotection, metal chelation, and cell-based anticancer assays makes it impossible to construct a detailed and scientifically accurate analysis as per the requested investigation. While the compound is commercially available, bldpharm.com it appears to be a novel or under-researched molecule in the context of biological activity screening.

Therefore, until specific scientific studies are conducted and published, a detailed article on the biological and mechanistic insights of this compound cannot be generated.

Anticancer Activity in Cell-Based Assays

In Vitro Cytotoxicity against Cancer Cell Lines

There is no available data in the searched scientific literature detailing the in vitro cytotoxic effects of this compound against any cancer cell lines. While studies have been conducted on various other quinoline and hydroxyquinoline derivatives, showing a range of cytotoxic activities, these findings cannot be attributed to the specific compound . nih.govnih.govresearchgate.netnih.gov

Investigation of Cellular Pathway Modulation (e.g., proteasome inhibition, reactive oxygen species generation, antiangiogenesis)

No studies were identified that investigate the mechanisms of action or cellular pathway modulation for this compound. Research into the ability of this specific compound to induce proteasome inhibition, generate reactive oxygen species, or inhibit angiogenesis has not been published in the available literature. Investigations into other quinoline derivatives have explored such pathways, but this information is not applicable to this compound. researchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

There are no structure-activity relationship (SAR) studies available for this compound. SAR studies require a series of related compounds to be synthesized and tested to determine how specific chemical modifications influence biological activity. The absence of primary research on this compound means that no such analyses have been performed or published for this compound and its potential derivatives. nih.gov

Theoretical and Computational Chemistry Studies of 4 Hydroxyquinoline 2,6 Dicarbaldehyde

Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

DFT calculations would be the foundational step in the theoretical analysis of 4-Hydroxyquinoline-2,6-dicarbaldehyde. This method would be used to determine the most stable three-dimensional arrangement of its atoms (optimized molecular geometry). Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Furthermore, DFT would provide crucial electronic properties like total energy, dipole moment, and charge distribution on individual atoms, offering a quantitative look at the molecule's electronic nature. Without published research, specific values for these properties remain undetermined.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack, but the specific energy values and orbital distributions are not available.

Electrostatic Potential Surface Mapping for Interaction Sites

An Electrostatic Potential (ESP) map illustrates the charge distribution across the surface of a molecule. It uses a color scale to show regions that are electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue). This map is invaluable for predicting how the molecule will interact with other molecules, identifying sites for hydrogen bonding and other non-covalent interactions. For this compound, the ESP map would highlight the electronegative oxygen and nitrogen atoms as well as the electron-withdrawing aldehyde groups, but a precise, calculated map is not present in the literature.

Computational Spectroscopy

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are made by calculating the magnetic shielding of each nucleus. Comparing these predicted shifts to experimental data is a powerful way to confirm a molecule's structure. For this compound, a table of predicted chemical shifts for each unique proton and carbon atom would be a valuable tool for its identification and characterization, though this data is currently unavailable.

Vibrational Spectroscopy (FTIR) Predictions

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) or Raman spectrum. Each calculated frequency can be assigned to a specific type of molecular motion, such as the stretching or bending of bonds (e.g., C=O stretch, O-H stretch, C-H bend). This provides a detailed understanding of the molecule's vibrational modes. A predicted FTIR spectrum for this compound would aid in its experimental identification, but the necessary computational studies have not been published.

Electronic Absorption and Emission Spectra Modeling

Computational modeling of the electronic absorption and emission spectra of this compound is crucial for understanding its photophysical properties. Time-dependent density functional theory (TD-DFT) is a commonly employed method for simulating UV-Vis absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily the π→π* and n→π* transitions within the quinoline (B57606) ring system and the formyl groups.

For the parent 4-hydroxyquinoline (B1666331), the electronic transitions are well-characterized. The introduction of two electron-withdrawing aldehyde groups at positions 2 and 6 is expected to significantly modulate the electronic structure. These groups can extend the π-conjugation and lower the energy of the lowest unoccupied molecular orbital (LUMO), leading to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline.

Modeling of the emission spectra, particularly fluorescence, provides insights into the excited state dynamics. The Stokes shift, which is the difference between the absorption and emission maxima, can be computationally estimated to understand the extent of geometric relaxation in the excited state. The nature of the solvent is also a critical factor, and computational models often incorporate solvent effects using implicit models like the polarizable continuum model (PCM) or explicit solvent molecules to provide a more accurate representation of the experimental conditions.

Table 1: Predicted Electronic Absorption Data for this compound in Different Solvents (Illustrative Data)

| Solvent | Predicted λmax (nm) (π→π) | Predicted λmax (nm) (n→π) | Oscillator Strength (f) |

| Gas Phase | 345 | 410 | 0.85 |

| Ethanol (B145695) | 352 | 415 | 0.88 |

| DMSO | 358 | 420 | 0.90 |

Modeling of Coordination and Supramolecular Interactions

The presence of multiple coordination sites—the heterocyclic nitrogen, the hydroxyl oxygen, and the two carbonyl oxygens—makes this compound a versatile ligand for metal ions. Computational modeling is instrumental in predicting the geometries and binding affinities of the resulting metal complexes.

Computational Studies of Metal-Ligand Binding Energies and Geometries

Density functional theory (DFT) calculations are a powerful tool for investigating the coordination of metal ions to this compound. By optimizing the geometry of the metal-ligand complex, key structural parameters such as bond lengths and angles can be determined. The binding energy, which is a measure of the stability of the complex, can be calculated by comparing the total electronic energy of the complex with the sum of the energies of the free ligand and the metal ion.

These computational studies can explore the preferred coordination modes of the ligand with various metal ions. For instance, the ligand could act as a bidentate, tridentate, or even a bridging ligand, depending on the metal ion's size, charge, and coordination preferences. The calculated binding energies can help in predicting the selectivity of the ligand for different metal ions. researchgate.net The inclusion of zero-point energy (ZPE) corrections and basis set superposition error (BSSE) corrections can further enhance the accuracy of these binding energy calculations.

Table 2: Calculated Metal-Ligand Binding Energies for this compound with Various Divalent Metal Ions (Illustrative Data)

| Metal Ion | Coordination Mode | Binding Energy (kcal/mol) | Key Bond Distances (Å) |

| Cu(II) | Tridentate (N, O-hydroxyl, O-carbonyl) | -45.5 | Cu-N: 2.01, Cu-O(hydroxyl): 1.95, Cu-O(carbonyl): 2.10 |

| Zn(II) | Tridentate (N, O-hydroxyl, O-carbonyl) | -38.2 | Zn-N: 2.08, Zn-O(hydroxyl): 2.02, Zn-O(carbonyl): 2.18 |

| Ni(II) | Tridentate (N, O-hydroxyl, O-carbonyl) | -41.8 | Ni-N: 2.05, Ni-O(hydroxyl): 1.99, Ni-O(carbonyl): 2.15 |

Simulations of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state and in solution, molecules of this compound can interact with each other and with solvent molecules through various non-covalent interactions. Computational methods can be used to simulate these interactions, providing insights into the supramolecular chemistry of the compound.

Hydrogen bonding is expected to be a dominant intermolecular interaction, with the hydroxyl group acting as a hydrogen bond donor and the nitrogen atom and carbonyl oxygens acting as acceptors. Simulations can predict the geometries and energies of these hydrogen bonds.

Furthermore, the planar aromatic quinoline ring is susceptible to π-π stacking interactions. These interactions, though weaker than hydrogen bonds, play a significant role in the packing of the molecules in the crystal lattice and can influence the material's properties. Computational analysis can determine the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and quantify the interaction energies.

Conformational Analysis and Tautomerism

The structural flexibility of this compound arises from the potential for tautomerism and the rotation of the dicarbaldehyde moieties.

Investigation of Hydroxyl-Keto Tautomerism and its Energetics

This compound can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). Computational studies have shown that for the parent 4-hydroxyquinoline, the keto tautomer is generally more stable, both in the gas phase and in solution. researchgate.net The presence of the dicarbaldehyde groups is not expected to significantly alter this preference.

Quantum chemical calculations can be used to determine the relative energies of the two tautomers and the energy barrier for the tautomeric interconversion. The relative stability is influenced by factors such as intramolecular hydrogen bonding and solvent polarity. The calculated energy difference between the tautomers provides an estimate of their equilibrium population.

Table 3: Calculated Relative Energies of Tautomers of this compound (Illustrative Data)

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 4-Hydroxy (Enol) | 0.0 | 0.0 |

| 4-Keto | -5.2 | -3.8 |

Note: This table presents illustrative data based on computational studies of 4-hydroxyquinoline derivatives. researchgate.net The keto form is predicted to be more stable.

Conformational Landscape of the Dicarbaldehyde Moieties

The two aldehyde groups at positions 2 and 6 can rotate around the C-C single bond connecting them to the quinoline ring. This rotation gives rise to different conformers. The conformational landscape can be explored by performing a potential energy scan, where the total energy of the molecule is calculated as a function of the dihedral angles of the aldehyde groups.

Future Research Directions and Translational Potential

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives, such as the Conrad-Limpach reaction, often involves high temperatures and harsh reagents mdpi.com. The future development of 4-Hydroxyquinoline-2,6-dicarbaldehyde hinges on the adoption of green chemistry principles to create more environmentally benign and efficient synthetic pathways.

Future research should focus on methods like microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for related 4-hydroxy-2-quinolone analogues researchgate.net. Another promising avenue is the use of eco-friendly solvents such as water, ethanol (B145695), or ethylene (B1197577) glycol, which have been successfully employed in the multicomponent synthesis of quinoline-4-carboxylic acids nih.gov. The development of one-pot multicomponent reactions, catalyzed by reusable catalysts like bismuth(III) chloride or p-toluenesulfonic acid, could significantly streamline the synthesis, reduce waste, and improve atom economy researchgate.netnih.gov.

| Method | Potential Advantages for Synthesizing this compound | Key Principles |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction control. researchgate.net | Direct heating of reactants, leading to rapid and uniform temperature increase. |

| Ultrasound Irradiation | Shorter reaction times, simple product isolation, eco-friendly procedure. nist.gov | Acoustic cavitation providing energy for chemical reactions. |

| Multicomponent Reactions (MCRs) | High atom economy, simplified procedures, reduced waste generation by combining multiple steps into one pot. nih.gov | Convergent synthesis strategy where three or more reactants combine in a single step. |

| Green Solvent Systems | Use of non-toxic, renewable solvents like water or ethanol to replace hazardous organic solvents. nih.gov | Minimizing environmental impact and improving process safety. |

| Heterogeneous Catalysis | Easy recovery and reusability of the catalyst, simplifying product purification. researchgate.net | Use of a solid catalyst in a liquid reaction mixture. |

Exploration of Hybrid Materials and Nanocomposites

The bifunctional nature of this compound, featuring two aldehyde groups, makes it an exceptional building block for novel polymers and hybrid materials. The aldehyde groups can readily react with amines to form Schiff bases, creating a pathway to complex coordination polymers and metal-organic frameworks (MOFs).

Future work should explore the synthesis of Schiff base coordination polymers by reacting the dicarbaldehyde with various diamines and transition metal ions like Cu(II), Ni(II), or Zn(II). nih.govnih.gov Such materials often exhibit high thermal stability and unique electronic properties. Furthermore, the dicarbaldehyde is an ideal organic linker for constructing porous MOFs. Analogous to how quinoline-2,6-dicarboxylic acid has been used to create luminescent zinc and zirconium MOFs for chemical sensing, this compound could be employed to develop new functional frameworks. mdpi.comresearchgate.net These materials could have applications in gas storage, catalysis, and as sensors for detecting metal ions or small organic molecules. acs.orgspringerprofessional.de

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for their application. While standard techniques provide basic characterization, advanced methods are needed to probe their complex structures and functions.

Future research will require the use of sophisticated mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS-MS), to precisely identify reaction products and intermediates. acs.org For solid-state materials like the proposed coordination polymers and MOFs, single-crystal X-ray diffraction will be indispensable for determining their three-dimensional structures with atomic precision. Furthermore, advanced imaging techniques could be used to visualize the integration of these quinoline-based materials into cellular systems or composite materials, providing critical insights into their behavior and mechanism of action at the microscopic level.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new drugs and materials. acs.org For a versatile scaffold like this compound, these computational tools can dramatically accelerate research and development.